molecular formula C18H16BrO3P B8552217 Tri(p-hydroxyphenyl)phosphine hydrobromide CAS No. 51805-44-8

Tri(p-hydroxyphenyl)phosphine hydrobromide

Cat. No. B8552217
CAS RN: 51805-44-8
M. Wt: 391.2 g/mol
InChI Key: BBVCNWSLXAHGNF-UHFFFAOYSA-N
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Patent
US04477645

Procedure details

To 30 ml 48% HBr in a 50 ml round-bottom flask was added 1 gram (0.0033 mole) of tri(p-methoxyphenyl)phosphine. The homogeneous solution was heated to reflux (124° C.) under a stream of N2 (to remove CH3Br) and within 40 minutes a white precipitate formed. After 2 hours reflux, the mixture was filtered, washed with water, and vacuum dried to give 1.11 g (98%) tri(p-hydroxyphenyl)phosphine hydrobromide.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([P:9]([C:18]2[CH:23]=[CH:22][C:21]([O:24]C)=[CH:20][CH:19]=2)[C:10]2[CH:15]=[CH:14][C:13]([O:16]C)=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.N#N.[BrH:28]>>[BrH:28].[OH:2][C:3]1[CH:8]=[CH:7][C:6]([P:9]([C:18]2[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=2)[C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)P(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Name
Quantity
30 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The homogeneous solution was heated
CUSTOM
Type
CUSTOM
Details
within 40 minutes a white precipitate formed
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours reflux
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with water, and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Br.OC1=CC=C(C=C1)P(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.